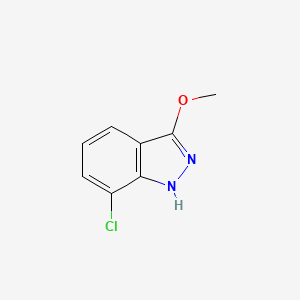

7-Chloro-3-methoxy-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

7-chloro-3-methoxy-1H-indazole |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11) |

InChI Key |

WMGXVFKZRDIALN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NNC2=C1C=CC=C2Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 7 Chloro 3 Methoxy 1h Indazole and Its Derivatives

Systematic Analysis of Substituent Effects on Indazole Bioactivity

The biological profile of an indazole derivative is profoundly influenced by the nature and position of substituents on its bicyclic ring system. nih.govnih.gov The electronic properties, steric hindrance, and hydrogen bonding capabilities introduced by these functional groups dictate the molecule's interaction with biological targets such as receptors and enzymes. rasayanjournal.co.in

Impact of Halogenation (e.g., Chlorine at Position 7) on Receptor Binding and Enzyme Inhibition

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. rsc.org The introduction of a chlorine atom, particularly at the 7-position of the indazole ring, can significantly alter its biological activity.

Studies on the structurally related indole (B1671886) core have shown that the position of chlorine substitution has a substantial effect on receptor binding. For instance, in a series of synthetic cannabinoids, chlorination at the 7-position of the indole core largely retained high binding affinity for the human cannabinoid receptor 1 (hCB1), whereas substitutions at positions 4 and 5 were detrimental to binding. mdpi.comresearchgate.net This suggests that the 7-position is a more permissive site for halogen substitution in terms of steric and electronic interactions within the receptor's binding pocket.

In the context of indazole derivatives, research on indazole arylsulfonamides as CCR4 antagonists indicated that only small substituents were tolerated at positions C5, C6, or C7, with C6 analogues being preferred. acs.org However, other studies have highlighted the utility of halogenation at different positions. For example, a series of 3-chloro-6-nitro-1H-indazole derivatives demonstrated potent antileishmanial activity, underscoring the importance of the chloro group at the C3 position for that specific biological target. tandfonline.com The anti-cancer drug Niraparib, a potent PARP inhibitor, is synthesized from halogenated indazole intermediates, further illustrating the value of halogenation in drug design. rsc.org

Table 1: Effect of Halogen Position on Bioactivity of Indazole and Indole Derivatives

| Compound Series | Halogen Position | Observed Effect on Bioactivity | Target | Citation(s) |

| Indole-based Cannabinoids | 7-Chloro | Retained high binding affinity | hCB1 Receptor | mdpi.comresearchgate.net |

| Indole-based Cannabinoids | 4-Chloro, 5-Chloro | Reduced binding affinity | hCB1 Receptor | mdpi.com |

| Indazole Arylsulfonamides | C7 | Tolerated, but C6 was preferred | CCR4 | acs.org |

| Nitro-Indazoles | 3-Chloro | Important for potent activity | Antileishmanial | tandfonline.com |

| Indazole-based SERDs | 6-Bromo | Exhibited potent inhibitory activity | Estrogen Receptor | nih.gov |

Influence of Alkoxy Groups (e.g., Methoxy (B1213986) at Position 3) on Molecular Recognition

Alkoxy groups, such as the methoxy group at position 3, are hydrogen bond acceptors and can influence a molecule's conformation and electronic distribution, thereby affecting its ability to be recognized by a biological target. rasayanjournal.co.inresearchgate.net The pyrazole (B372694) ring within the indazole structure contains nitrogen atoms that can act as both hydrogen bond donors and acceptors, and the addition of a methoxy group can further refine these molecular recognition capabilities. researchgate.net

The position of the methoxy group is critical. A recent study identified a series of 3-methoxy-1H-indazole derivatives with potent anticancer activity against breast and colon cancer cell lines. mdpi.com In a different study on GSK-3β inhibitors, a methoxy group at the 5-position of the indazole ring was found to be important for high potency. nih.gov Similarly, research on indazole arylsulfonamides as CCR4 antagonists revealed that methoxy-containing groups at the C4 position were among the more potent substituents. acs.org These findings indicate that while a methoxy group can enhance bioactivity, its optimal placement is highly dependent on the specific target's binding site topology.

Table 2: Influence of Methoxy Group Position on Indazole Bioactivity

| Compound Series | Methoxy Position | Observed Effect on Bioactivity | Target | Citation(s) |

| Pyridine-Urea Hybrids | 3-Methoxy | Potent anticancer activity | MCF7/HCT116 Cells | mdpi.com |

| Indazole-based Inhibitors | 5-Methoxy | Important for high potency | GSK-3β | nih.gov |

| Indazole Arylsulfonamides | 4-Methoxy | More potent substituents | CCR4 | acs.org |

| Indazole-Pyrimidine Hybrids | Methoxy on Pyrimidine | Enhanced activity vs. alkyl groups | VEGFR-2 | nih.gov |

| Indeno[2,1-c]pyrazolones | Methoxy at para-position | Improved HIF-1 inhibition | HIF-1 | nih.gov |

Positional Isomerism and its Role in Modulating Pharmacological Profiles

Positional isomerism, which involves the differential placement of substituents on the indazole scaffold, plays a critical role in modulating pharmacological activity. Even subtle changes in a substituent's location can lead to dramatic differences in binding affinity, efficacy, and selectivity due to altered steric and electronic interactions with the target protein. researchgate.net

A study on M1 positive allosteric modulators (PAMs) demonstrated that regioisomeric N-methyl indazoles had a profound effect on M1 PAM activity. researchgate.net This highlights the sensitivity of the target receptor to the precise orientation of the indazole core and its substituents. As previously mentioned in the context of halogenation, the pharmacological profile of chloro-substituted indole derivatives varies significantly based on the chlorine's position on the aromatic ring. mdpi.com This principle extends to the indazole nucleus, where the distribution of the electronic charge cloud, influenced by substituent placement, is a key factor in enzyme and receptor recognition. rasayanjournal.co.in The thermodynamic stability of the two main tautomeric forms, 1H-indazole and 2H-indazole, can also be influenced by substitution patterns, which in turn affects their biological properties. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Compounds

QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. aboutscience.eu Numerous QSAR studies have been successfully applied to indazole derivatives to understand their mechanism of action and to design more potent molecules. longdom.orginnovareacademics.innih.gov Both 2D and 3D-QSAR models have been developed for various series of indazole compounds, demonstrating robust predictive accuracy. longdom.orgresearchgate.net

For example, a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed 2D and 3D-QSAR models with high correlation coefficients (r² = 0.9512 and q² = 0.9132, respectively). longdom.orgresearchgate.net These models revealed that steric descriptors were crucial factors governing the anticancer activity of the indazole derivatives. longdom.org Another QSAR study on indazole compounds as inhibitors of quorum sensing predicted five essential descriptors responsible for their inhibitory mechanism. aboutscience.eu Similarly, significant 2D and 3D-QSAR models for 5-substituted-1H-indazole derivatives as GSK-3β inhibitors identified electrostatic potential and hydrophobicity as important descriptors for biological activity. innovareacademics.in

Table 3: Summary of QSAR Studies on Indazole Derivatives

| Target/Activity | Model Type | Key Statistical Parameters | Important Descriptors Identified | Citation(s) |

| TTK Inhibition | 2D-QSAR | r² = 0.9512, q² = 0.8998 | Physicochemical, Alignment-independent | longdom.orgresearchgate.net |

| TTK Inhibition | 3D-QSAR | q² = 0.9132 | Steric | longdom.orgresearchgate.net |

| GSK-3β Inhibition | 2D-QSAR | r² = 0.8672, q² = 0.8212 | Topological, SlogP | innovareacademics.in |

| GSK-3β Inhibition | 3D-QSAR | - | Electrostatic, Hydrophobicity | innovareacademics.in |

| HIF-1α Inhibition | 3D-QSAR | - | Steric, Electrostatic | nih.gov |

| Quorum Sensing Inhibition | QSAR | - | Five essential descriptors | aboutscience.eu |

These models provide a reliable framework for predicting the activity of new indazole derivatives and offer valuable insights for medicinal chemists to guide the rational design of compounds with enhanced efficacy. longdom.orgresearchgate.net

Pharmacophore Elucidation for 7-Chloro-3-methoxy-1H-Indazole Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. The indazole scaffold itself is often considered a key pharmacophoric feature. nih.gov

For a series of indazole derivatives acting as Hypoxia-inducible factor (HIF-1α) inhibitors, a common five-point pharmacophore hypothesis (A1D2R3R4R5_4) was generated. nih.gov This model, which includes acceptor, donor, and aromatic ring features, can be used in virtual screening campaigns to identify new potential HIF-1α inhibitors from large chemical libraries. The integration of pharmacophore models with 3D-QSAR contour maps provides a powerful tool for designing novel ligands with improved potency and selectivity. nih.gov For analogues of this compound, a pharmacophore model would likely define the spatial arrangement of the chloro-substituted aromatic ring, the hydrogen-bonding features of the pyrazole core, and the methoxy group as a hydrogen bond acceptor.

Conformational Analysis and Stereochemical Considerations in Structure-Activity Studies

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis and stereochemistry are therefore essential components of SAR studies. Techniques such as X-ray crystallography and molecular dynamics (MD) simulations are used to understand the preferred conformations and binding modes of indazole derivatives. longdom.orgacs.org

X-ray diffraction studies on two indazole sulfonamide fragments revealed an important intramolecular interaction that stabilizes the active conformation required for binding to the CCR4 receptor. acs.org MD simulations have been used to validate the stability of ligand-protein complexes, confirming the robust binding affinity of indazole derivatives within the active sites of target proteins like TTK. longdom.org

Stereochemistry can also play a decisive role in bioactivity. In a study of N-substituted prolinamido indazole derivatives as Rho-kinase inhibitors, the S-isomer of one compound was found to be significantly more potent than the R-isomer, while for other compounds, the R- and S-isomers exhibited similar activity. nih.gov This demonstrates that the stereochemical configuration at a chiral center can be a critical determinant of pharmacological activity, depending on the specific interactions within the binding site. For any future derivatives of this compound that contain chiral centers, the evaluation of individual stereoisomers would be essential.

Preclinical Biological Activity and Mechanistic Research on 7 Chloro 3 Methoxy 1h Indazole and Analogues

Enzyme Inhibition Studies of Indazole Derivatives

Indazole-containing compounds have been extensively investigated as inhibitors of a diverse range of enzymes, most notably protein kinases, which are crucial regulators of cellular processes.

The indazole nucleus serves as an effective hinge-binding fragment for many kinase inhibitors. researchgate.net Derivatives have shown potent inhibitory activity against several classes of kinases.

Tyrosine Kinases :

Anaplastic Lymphoma Kinase (ALK): Novel 3-aminoindazole derivatives have been developed as potent kinase inhibitors. Notably, the compound Entrectinib, which features an indazole core, demonstrated high activity against ALK with a half-maximal inhibitory concentration (IC₅₀) value of 12 nM. nih.gov

Epidermal Growth Factor Receptor (EGFR): Through structure-guided design, a series of 1H-indazole derivatives were synthesized and evaluated for EGFR kinase activity. One compound exhibited strong potencies against both the EGFR T790M mutant and wild-type EGFR kinases, with IC₅₀ values of 5.3 nM and 8.3 nM, respectively.

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based derivatives were identified as inhibitors of FGFR kinases. Biological evaluation showed that these compounds inhibited FGFR1-3 with IC₅₀ values ranging from 0.8 to 90 µM. nih.gov

Bcr-Abl: A series of 1H-indazol-3-amine derivatives were evaluated for their activity against the Bcr-Abl fusion protein. One promising inhibitor demonstrated potent activity against wild-type Bcr-Abl (IC₅₀ = 0.014 µM) and the T315I mutant (IC₅₀ = 0.45 µM). nih.gov

Other Kinases :

Cyclin-Dependent Kinases (CDKs): Diarylurea derivatives containing an indazole scaffold were identified as multi-kinase inhibitors, showing activity against targets including CDK8 and CDK11. acs.org

Indoleamine-pyrrole 2,3-dioxygenase (IDO1): IDO1, a heme-containing enzyme, has been a significant target for indazole derivatives in cancer immunotherapy research. acs.orgresearchgate.net A series of 3-substituted 1H-indazoles were investigated, with the most potent derivatives showing IC₅₀ values of 720 nM and 770 nM against the IDO1 enzyme. nih.gov

Phosphoinositide 3-Kinases (PI3K): The PI3K/AKT/mTOR signaling pathway is a frequent target for indazole derivatives. nih.gov A class of inhibitors based on an indazole substituted morpholino-triazine scaffold was identified, with one lead compound showing an IC₅₀ value of 60 nM for PI3Kα. acs.org Another series of 3-amino-1H-indazole derivatives was found to inhibit this pathway, with a lead compound, W24, exhibiting broad-spectrum antiproliferative activity (IC₅₀ values of 0.43-3.88 μM) across various cancer cell lines. nih.gov

| Compound Class | Target Kinase | IC₅₀ Value |

|---|---|---|

| 3-Aminoindazole Derivative (Entrectinib) | ALK | 12 nM nih.gov |

| 1H-Indazole Derivative | EGFR (T790M) | 5.3 nM |

| 1H-Indazole Derivative | EGFR (WT) | 8.3 nM |

| 1H-Indazole Derivatives | FGFR1-3 | 0.8 - 90 µM nih.gov |

| 1H-Indazol-3-amine Derivative | Bcr-Abl (WT) | 0.014 µM nih.gov |

| 1H-Indazol-3-amine Derivative | Bcr-Abl (T315I) | 0.45 µM nih.gov |

| 3-Substituted 1H-Indazole | IDO1 | 720 nM nih.gov |

| Indazole Morpholino-triazine | PI3Kα | 60 nM acs.org |

Beyond kinases, the versatile indazole structure has been used to develop inhibitors for other enzyme classes.

Glycogen Synthase Kinase 3 (GSK-3): Structure-based discovery efforts have led to the identification of 1H-indazole-3-carboxamide derivatives as potential inhibitors of human GSK-3. Methoxy-substituted derivatives showed enhanced potency, with one compound displaying an IC₅₀ value of 0.35 µM. nih.gov

Pim Kinases: Novel 1H-indazole derivatives have been synthesized as potential inhibitors of pan-Pim kinases. One derivative demonstrated potent activity against Pim-1, Pim-2, and Pim-3, with IC₅₀ values of 0.4 nM, 1.1 nM, and 0.4 nM, respectively. nih.gov

Jun N-terminal Kinase (JNK): The JNK pathway, which is activated by environmental stress and pro-inflammatory cytokines, has been targeted by indazole derivatives. These compounds have been developed as selective inhibitors of JNK for potential use in treating autoimmune diseases and blocking tumor cell growth. google.com

Receptor Ligand Binding and Functional Assays

Indazole derivatives have been designed to interact with high affinity and specificity to cell surface and nuclear receptors.

Cannabinoid Receptors (CB1): A series of indazole derivatives based on the Lonidamine scaffold have been synthesized and investigated as modulators of the cannabinoid system. These compounds were designed to improve activity and affinity for cannabinoid receptors (CB receptors).

CC-Chemokine Receptor 4 (CCR4): A series of indazole arylsulfonamides were synthesized and evaluated as allosteric antagonists of human CCR4. acs.orgnih.gov Structure-activity relationship studies found that methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were among the more potent substituents. One potent compound was selected for further development based on its high absorption in multiple species. nih.gov

Estrogen Receptor-β (ERβ): To develop selective ligands for ERβ, a series of nonsteroidal compounds with a phenyl-2H-indazole core were synthesized. nih.gov Several of these "indazole estrogens" demonstrated high binding affinity and significant selectivity for ERβ over ERα. The best compounds had affinities for ERβ comparable to estradiol and an affinity selectivity of over 100-fold. nih.govacs.org This potency and selectivity were confirmed in cell-based transcriptional assays, highlighting their potential as pharmacological probes to study ERβ-mediated biological actions. nih.gov

Anti-proliferative and Cytostatic Effects in In Vitro Cell Line Models

A primary focus of research on indazole analogues has been the evaluation of their anti-proliferative and cytotoxic effects against various cancer cell lines in vitro. These studies consistently demonstrate the potential of the indazole scaffold in developing anti-cancer agents.

A series of indazole derivatives exhibited potent growth inhibitory activity against multiple cancer cell lines, with IC₅₀ values in the sub-micromolar range (0.23–1.15 μM). nih.gov One specific analogue, compound 2f, was shown to inhibit cell proliferation and colony formation in the 4T1 breast cancer cell line and had a strong cytostatic effect. nih.gov

Hybrid molecules incorporating the indazole structure have also shown significant promise. A study of indazol-pyrimidine hybrids revealed potent cytotoxic activity against human breast (MCF-7), lung (A549), and colon (Caco-2) cancer cell lines. mdpi.com Compound 5f from this series was particularly effective, with IC₅₀ values of 1.858 µM (MCF-7), 3.628 µM (A549), and 1.056 µM (Caco-2), surpassing the reference drug Staurosporine in potency. mdpi.com

Furthermore, novel curcumin-indazole analogues were tested against MCF-7, cervical (HeLa), and colorectal (WiDr) cancer cells. japsonline.com These compounds showed low to moderate cytotoxicity, with IC₅₀ values against WiDr cells ranging from 27.20 to 58.19 μM, indicating greater potency against this cell line compared to MCF-7 and HeLa cells. japsonline.com Another study on 1H-indazole-3-amine derivatives found that compound 6o had a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM. researchgate.net

| Compound Class | Cell Line | Cancer Type | IC₅₀ Value (µM) |

|---|---|---|---|

| Indazol-pyrimidine Hybrid (5f) | MCF-7 | Breast | 1.858 mdpi.com |

| A549 | Lung | 3.628 mdpi.com | |

| Caco-2 | Colon | 1.056 mdpi.com | |

| Indazol-pyrimidine Hybrid (4b) | Caco-2 | Colon | 0.827 mdpi.com |

| Curcumin Indazole Analogues | MCF-7 | Breast | 45.97 - 86.24 japsonline.com |

| HeLa | Cervical | 46.36 - 100 japsonline.com | |

| WiDr | Colorectal | 27.20 - 58.19 japsonline.com | |

| 1H-Indazole-3-amine Derivative (6o) | K562 | Leukemia | 5.15 researchgate.net |

| Indazole Derivative (2f) | Various Cancer Cell Lines | 0.23 - 1.15 nih.gov | |

| 3-Amino-1H-indazole Derivative (W24) | HT-29, MCF-7, A-549, HGC-27 | 0.43 - 3.88 nih.gov |

Assessment of Growth Inhibition in Various Cancer Cell Lines

The indazole nucleus is a key component in a variety of synthetic compounds that exhibit a broad spectrum of pharmacological activities, including potent antitumor effects. Research into various substituted indazole derivatives has demonstrated significant growth-inhibitory activity across a range of human cancer cell lines.

One study on a series of novel 3-(pyrrolopyridin-2-yl)indazole derivatives showed vigorous potency against the HL60 human leukemia cell line, with IC50 values ranging from nanomolar to micromolar concentrations. Another study focusing on 1H-indazole-3-amine derivatives identified a compound, designated as 6o, which exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. This compound also showed high selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM in HEK-293 normal human embryonic kidney cells.

Furthermore, a separate investigation into another series of indazole derivatives identified compound 2f, which displayed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM. The growth inhibitory effects of selected indazole analogues on various cancer cell lines are summarized in the table below.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| 1H-indazole-3-amine derivative (6o) | K562 | Chronic Myeloid Leukemia | 5.15 |

| Indazole derivative (2f) | 4T1 | Breast Cancer | 0.23 - 1.15 |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | HL60 | Leukemia | Nanomolar to micromolar range |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Preclinical Models

Indazole derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.

For instance, the 1H-indazole-3-amine derivative known as compound 6o was found to induce apoptosis in K562 cells in a dose-dependent manner. When K562 cells were treated with compound 6o for 48 hours, the total apoptosis rates (including early and late apoptosis) increased significantly with higher concentrations of the compound. Mechanistic studies suggested that this apoptosis induction was potentially mediated by the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.

Similarly, an indazole derivative designated as 2f was shown to dose-dependently promote apoptosis in the 4T1 breast cancer cell line. This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. Compound 2f also led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels in 4T1 cells, which are key events in the apoptotic cascade.

In addition to apoptosis, some indazole analogues have been observed to affect cell cycle progression. While specific cell cycle arrest data for 7-chloro-3-methoxy-1H-indazole is not available, a study on 7-chloro-4-aminoquinoline-benzimidazole hybrids, which share the 7-chloro substitution pattern, showed that these compounds effectively suppressed cell cycle progression in leukemia and lymphoma cells.

Anti-inflammatory and Immunomodulatory Research in Cell-Based Assays

The indazole scaffold is present in several compounds with known anti-inflammatory properties. For example, Benzydamine is an indazole-containing non-steroidal anti-inflammatory drug (NSAID). Preclinical research on analogues of this compound supports the anti-inflammatory potential of this chemical class.

A close analogue, 3-Chloro-7-methoxy-1-methyl-1H-indazole, has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory responses. The inhibition of COX-2 leads to a reduced production of pro-inflammatory mediators like prostaglandins, suggesting potential applications in managing inflammation.

Another study on 1,5-disubstituted indazol-3-ols identified a compound, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, which strongly inhibits the 5-lipoxygenase (5-LOX) enzyme with an IC50 of 44 nM. The 5-LOX pathway is responsible for the production of leukotrienes, another class of inflammatory mediators. This compound also inhibited the contraction of sensitized guinea pig tracheal segments and, when administered to guinea pigs, resulted in a marked inhibition of antigen-induced airway eosinophilia. Furthermore, topical application of this compound inhibited arachidonic acid-induced mouse ear edema.

While direct immunomodulatory research on this compound is not currently available, the inhibition of key inflammatory pathways by its analogues suggests a potential role in modulating immune responses.

Antimicrobial and Antifungal Activity Evaluations in Microbiological Models

Indazole derivatives are recognized for their wide range of pharmacological activities, which include antibacterial and antifungal effects.

Although specific studies on the antimicrobial and antifungal activity of this compound are not prominent in the literature, research on the broader indazole class suggests potential in this area. For example, a study focused on the development of novel indazole derivatives as bacterial peptidoglycan synthesis inhibitors. In this study, certain indazole compounds were identified as promising potent inhibitors of glutamate racemase, an essential enzyme in bacterial cell wall synthesis. The most promising compounds showed inhibitory activity against both replicating and non-replicating bacteria, suggesting a potential mechanism for broad-spectrum antibacterial action.

While these findings are for different indazole analogues, they highlight the potential of the indazole scaffold as a source of new antimicrobial agents. Further research is needed to determine if this compound possesses similar properties.

Elucidation of Molecular Mechanisms of Action for this compound

The molecular mechanisms of action for many indazole derivatives, particularly in the context of cancer, often involve the inhibition of protein kinases.

Analysis of Downstream Signaling Pathway Modulation

The engagement of indazole derivatives with their molecular targets, such as protein kinases, leads to the modulation of downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

As mentioned previously, the indazole derivative 2f was found to promote apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of the pro-apoptotic proteins cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. These proteins are key components of the intrinsic apoptotic pathway.

Another indazole analogue, compound 6o, was suggested to affect apoptosis and the cell cycle by inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway in K562 cells. The p53 pathway is a critical tumor suppressor pathway that regulates cell cycle arrest and apoptosis in response to cellular stress.

While the specific downstream signaling pathways affected by this compound have yet to be elucidated, the research on its analogues points towards the modulation of key pathways involved in cell death and survival as a likely mechanism of its biological activity.

Computational Chemistry and Molecular Modeling Approaches in Indazole Research

Molecular Docking Simulations for Target Identification and Ligand-Protein Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method is instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-protein complex. In the context of indazole research, docking studies have been widely employed to elucidate the binding modes of various derivatives with their target enzymes or receptors. longdom.orgnih.gov

For 7-Chloro-3-methoxy-1H-indazole, molecular docking simulations can be utilized to screen a panel of therapeutically relevant proteins, such as kinases, to identify potential targets. The docking process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. These scores provide an estimate of the binding free energy, with lower scores generally indicating a more favorable interaction.

The interactions of this compound with a hypothetical kinase target would likely involve a combination of hydrogen bonds, hydrophobic interactions, and potentially halogen bonds. The methoxy (B1213986) group at the 3-position and the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the chloro-substituted benzene (B151609) ring can engage in hydrophobic and halogen bonding interactions within the protein's binding pocket.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Kinase Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Tyrosine Kinase (Generic) | 1KZN | -8.5 | MET, LEU, VAL, ALA |

| Serine/Threonine Kinase (Generic) | 4JT3 | -7.9 | ILE, PHE, LYS, ASP |

This table presents hypothetical data to illustrate the potential outcomes of molecular docking studies. The binding affinities and interacting residues are based on typical values observed for similar small molecule inhibitors.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Gauge-Invariant Atomic Orbitals (GIAO)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govmultidisciplinaryjournals.com These methods provide valuable information on parameters such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For this compound, DFT calculations can reveal insights into its chemical reactivity and metabolic stability. The HOMO-LUMO energy gap is a crucial parameter that indicates the kinetic stability of the molecule; a larger gap suggests higher stability. multidisciplinaryjournals.com The MEP map can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. The nitrogen atoms and the oxygen of the methoxy group are expected to be electron-rich regions, while the hydrogen on the indazole nitrogen is likely to be an electron-poor region.

Gauge-Invariant Atomic Orbital (GIAO) calculations are a reliable method for the prediction of NMR chemical shifts, which can aid in the structural elucidation of newly synthesized analogues. derpharmachemica.com

Table 2: Calculated Quantum Chemical Parameters for this compound (Hypothetical)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

These values are hypothetical and representative of what might be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G).*

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the stability of ligand-protein complexes over time. nih.govresearchgate.net While a small molecule like this compound has limited conformational flexibility, its interaction with a dynamic biological target can be complex.

In Silico Screening and Virtual Library Design for Novel Indazole Derivatives

In silico screening and the design of virtual libraries are powerful strategies for the discovery of novel bioactive compounds. nih.gov Starting with the this compound scaffold, a virtual library of derivatives can be generated by systematically introducing a variety of substituents at different positions of the indazole ring.

This virtual library can then be screened against the binding site of a validated biological target using high-throughput molecular docking. The goal is to identify derivatives with potentially improved binding affinities and selectivity. Filters based on drug-likeness properties, such as Lipinski's rule of five, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are often applied to prioritize compounds for synthesis and experimental testing. This approach accelerates the hit-to-lead optimization process by focusing resources on the most promising candidates. researchgate.net

Rational Drug Design and Optimization Strategies for this compound Analogues

Rational drug design combines computational insights with medicinal chemistry expertise to guide the optimization of a lead compound like this compound. mdpi.commdpi.com The information gathered from molecular docking, DFT, and MD simulations can inform the design of new analogues with enhanced potency, selectivity, and pharmacokinetic properties.

For instance, if docking studies reveal a specific hydrophobic pocket in the target's binding site that is not fully occupied by the 7-chloro substituent, analogues with larger hydrophobic groups at this position could be designed. Similarly, if the methoxy group is solvent-exposed, it could be replaced with other functional groups capable of forming additional favorable interactions. Structure-activity relationship (SAR) studies, guided by computational predictions, are essential in this iterative process of design, synthesis, and testing to develop optimized drug candidates. mdpi.com

Advanced Spectroscopic and Analytical Methodologies in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Studies (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7-Chloro-3-methoxy-1H-indazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

¹H NMR: Proton NMR would be used to identify the number and environment of hydrogen atoms. For this compound, one would expect to observe distinct signals for the three aromatic protons on the benzene (B151609) ring, the methoxy (B1213986) group protons (-OCH₃), and the N-H proton of the indazole ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution pattern. For instance, the aromatic protons' signals would show specific coupling patterns (e.g., doublets, triplets) that reveal their relative positions (H4, H5, H6). The methoxy protons would typically appear as a sharp singlet.

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. The spectrum for this compound would show eight distinct signals corresponding to its eight carbon atoms (six in the benzene ring, the C3 of the pyrazole (B372694) ring, and the methoxy carbon). The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon attached to the methoxy group (C3) and the carbon attached to the chlorine atom (C7) showing characteristic shifts.

¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for studying nitrogen-containing heterocycles like indazoles. It can help distinguish between the two nitrogen atoms (N1 and N2) in the pyrazole ring. Crucially, ¹⁵N NMR is a powerful tool for investigating tautomerism. Indazoles can exist in 1H and 2H tautomeric forms. The chemical shifts of N1 and N2 are significantly different in each tautomer, allowing for the identification of the predominant form in a given solvent. For this compound, ¹⁵N NMR studies would definitively establish whether the 1H- or 2H-tautomer is more stable.

Without experimental data, a representative data table cannot be constructed.

X-ray Crystallography for Definitive Structural Determination and Intermolecular Interaction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

This analysis would unambiguously confirm the connectivity of the atoms, the planarity of the bicyclic indazole system, and the spatial orientation of the chloro and methoxy substituents. Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (e.g., involving the N-H group) and π-π stacking between the aromatic rings of adjacent molecules. This information is critical for understanding the solid-state properties of the compound.

No crystallographic data for this compound was found in the performed searches.

Mass Spectrometry (MS) in Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

For this compound (Molecular Formula: C₈H₇ClN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak [M]⁺ and, due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak that is about one-third the intensity of the molecular ion peak. Fragmentation patterns observed in the spectrum would offer clues about the molecule's structure.

In a research context, MS is invaluable for monitoring the progress of chemical reactions in real-time, such as during the synthesis of the target compound. It is also a primary technique used in drug metabolism studies to identify potential metabolites by detecting molecules that have been modified by enzymatic reactions (e.g., hydroxylation, demethylation).

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to display characteristic absorption bands:

N-H Stretch: A moderate to sharp band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the indazole ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic ring and pyrazole ring stretching vibrations would produce several bands in the 1400-1650 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the aryl-ether C-O bond of the methoxy group would likely be found in the 1200-1300 cm⁻¹ range.

C-Cl Stretch: The vibration for the carbon-chlorine bond would typically appear in the fingerprint region, generally between 600-800 cm⁻¹.

A table of expected IR frequencies cannot be accurately populated without experimental data.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The compound would be separated on a stationary phase (e.g., a C18 column) using a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). A detector (typically UV-Vis) would generate a chromatogram, and the purity would be calculated based on the relative area of the peak corresponding to the compound. HPLC is also used for purification on a larger scale (preparative HPLC).

Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC can be used for purity analysis. The sample is vaporized and passed through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and identification of the components, making it a powerful analytical tool.

Specific retention times and optimal chromatographic conditions are determined experimentally and are not available from the conducted searches.

Future Perspectives and Emerging Research Directions for 7 Chloro 3 Methoxy 1h Indazole

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 7-Chloro-3-methoxy-1H-indazole and its derivatives will likely move away from traditional, often harsh, multi-step procedures towards more efficient, cost-effective, and environmentally friendly methods. While classical methods for creating the indazole ring often involve reactions like the cyclization of o-nitro-ketoximes or ortho-haloarylhydrazones, contemporary research emphasizes greener chemistry. nih.govresearchgate.net

Emerging strategies that could be applied to this specific compound include:

C-H Bond Functionalization: Direct C-H functionalization reactions are a powerful tool for streamlining synthesis. Methodologies involving palladium or silver-mediated intramolecular C-H amination could provide a more direct route to the indazole core, reducing the need for pre-functionalized starting materials and minimizing waste. nih.gov

Flow Chemistry: The use of continuous flow reactors can enhance safety, improve reaction efficiency, and allow for easier scalability compared to traditional batch processing. Applying flow chemistry to the synthesis of this compound could lead to higher yields, better purity, and a reduced environmental footprint.

Biocatalysis: Employing enzymes to catalyze key steps in the synthetic sequence offers high selectivity under mild conditions. Future research may identify or engineer enzymes capable of constructing or modifying the indazole ring, representing a pinnacle of sustainable synthesis.

Table 1: Comparison of Synthetic Methodologies for Indazole Synthesis

| Methodology | Traditional Approaches | Emerging Sustainable Approaches |

|---|---|---|

| Key Reaction | Reductive cyclization of nitro compounds, diazotization of anilines. | Palladium-catalyzed C-H amination, Silver-mediated oxidative cyclization, Flow synthesis. nih.gov |

| Catalysts | Often require stoichiometric strong acids/bases or harsh reducing agents. | Use of catalytic amounts of transition metals (e.g., Pd, Ag, Cu), or biocatalysts. |

| Sustainability | Generates significant waste, may use toxic reagents. | Higher atom economy, reduced waste, milder reaction conditions. |

| Applicability | Well-established but can have limited functional group tolerance. | Broader substrate scope and better tolerance for sensitive functional groups. researchgate.net |

Exploration of New Biological Targets and Therapeutic Applications beyond Current Scope

The indazole nucleus is a "privileged scaffold" known to interact with a wide array of biological targets, particularly protein kinases. nih.gov Marketed drugs like Pazopanib and Axitinib validate the utility of this core in oncology. nih.gov For this compound, future research will focus on screening it against a broader range of targets to uncover novel therapeutic applications.

Potential new areas of exploration include:

Neurodegenerative Diseases: Certain indazole derivatives have shown potential in targeting enzymes and pathways relevant to conditions like Alzheimer's and Parkinson's disease. researchgate.net The specific substitution on this compound could be optimized for targets such as Glycogen Synthase Kinase 3 (GSK-3). nih.gov

Inflammatory and Autoimmune Disorders: Kinases play a crucial role in immune signaling. Screening this compound against key inflammatory kinases (e.g., JAKs, SYK) could reveal applications in treating rheumatoid arthritis, psoriasis, or inflammatory bowel disease.

Infectious Diseases: The indazole scaffold has been investigated for antibacterial and antifungal properties. mdpi.com High-throughput screening against panels of microbial pathogens could identify novel anti-infective uses for this compound and its derivatives.

Agrochemicals: Beyond pharmaceuticals, some indazole-based compounds are explored as potential herbicides and pesticides, offering an alternative avenue for development. chemimpex.com

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and reducing costs. ijirt.orgnih.gov For this compound, these computational tools can be applied at every stage of the development pipeline.

Key applications include:

Predictive Modeling: ML algorithms can build models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives of this compound before they are synthesized, allowing researchers to prioritize compounds with the most promising drug-like profiles. researchgate.net

De Novo Drug Design: Generative AI models can design novel indazole derivatives with optimized properties for a specific biological target. By learning from vast datasets of known active molecules, these models can propose innovative structures that human chemists might not have conceived. jsr.org

Virtual Screening and Target Identification: AI can rapidly screen massive virtual libraries of compounds against biological target structures to identify potential hits. Furthermore, AI can analyze biological data to predict new targets for which the this compound scaffold might have a high binding affinity. nih.gov

Rational Design of Multi-targeting Indazole Compounds

Complex diseases like cancer often involve multiple pathological pathways, making drugs that act on a single target less effective. The development of multi-target inhibitors is a promising strategy to overcome this challenge. nih.gov The indazole scaffold is particularly well-suited for this approach. nih.gov

Future research can focus on rationally designing derivatives of this compound to simultaneously modulate several key biological targets. For example, in oncology, a single compound could be engineered to inhibit both tumor cell proliferation (e.g., via EGFR inhibition) and angiogenesis (e.g., via VEGFR-2 inhibition). nih.gov The 7-chloro and 3-methoxy groups on the indazole ring serve as crucial anchor points for derivatization, allowing chemists to fine-tune the molecule's affinity for different target proteins. This strategy could lead to more potent and durable therapeutic responses while potentially reducing the emergence of drug resistance.

Table 2: Potential Multi-Target Combinations for Indazole-Based Therapeutics

| Therapeutic Area | Primary Target | Secondary Target(s) | Rationale |

|---|---|---|---|

| Oncology | Fibroblast Growth Factor Receptor (FGFR) | Discoidin Domain Receptor 2 (DDR2) | Targeting key kinases in lung squamous cell carcinoma. nih.gov |

| Oncology | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Tie-2, EphB4 | Comprehensive anti-angiogenic effect by hitting multiple pathways. nih.gov |

| Inflammation | Janus Kinase (JAK) | Spleen Tyrosine Kinase (SYK) | Dual inhibition of key signaling pathways in autoimmune diseases. |

Strategic Derivatization for Enhanced Potency, Selectivity, and Metabolic Stability

Key strategies for optimization include:

Improving Metabolic Stability: The site of metabolic attack on a molecule is often predictable. If the methoxy (B1213986) group is found to be a metabolic hotspot (e.g., subject to O-demethylation), it could be replaced with more stable alternatives like a difluoromethoxy group. The indole (B1671886) ring itself can be susceptible to oxidation, a liability that can be mitigated through targeted substitutions. nih.gov

Enhancing Potency and Selectivity: Structure-activity relationship (SAR) studies will guide the modification of the indazole core. Adding substituents at the N1 position or replacing the chloro and methoxy groups can profoundly influence how the molecule fits into a target's binding pocket, thereby increasing potency and selectivity against off-target proteins. nih.gov For instance, adding specific functional groups can create new hydrogen bonds or hydrophobic interactions with a target enzyme, such as the hinge region of a kinase. nih.gov

Modulating Physicochemical Properties: Properties like solubility and permeability are critical for oral bioavailability. Derivatization can be used to tune these properties, for example, by adding polar groups to increase solubility or by optimizing the lipophilicity to enhance membrane permeability.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Axitinib |

Q & A

Q. What are the preferred synthetic routes for 7-Chloro-3-methoxy-1H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors. For example, reacting 2-chloro-3-methoxyaniline with nitrous acid (HNO) under acidic conditions can yield the indazole core. Key parameters include temperature control (0–5°C for diazotization) and stoichiometric ratios of reagents like NaNO and HCl. Post-cyclization purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product with >90% purity. Optimization of reaction time and solvent polarity (e.g., ethanol vs. THF) significantly impacts yield .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Multimodal characterization is essential:

- NMR : H and C NMR confirm substituent positions (e.g., methoxy at C3, chloro at C7). Aromatic protons appear as doublets in δ 6.8–7.5 ppm, while the methoxy group resonates as a singlet near δ 3.9 ppm.

- X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement), resolve bond lengths and angles to validate the planar indazole ring and substituent geometry. Data collection requires high-resolution (<1.0 Å) single crystals grown via slow evaporation in DCM/hexane .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (CHClNO, calc. 196.02 g/mol) and fragmentation patterns .

Q. What are the key reactivity patterns of this compound under nucleophilic substitution?

- Methodological Answer : The chloro group at C7 is susceptible to nucleophilic displacement. For example:

- Amination : React with NH/CuI in DMF at 120°C to yield 7-amino derivatives.

- Methoxy Retention : The C3 methoxy group is stable under mild acidic/basic conditions but may demethylate with BBr in DCM at −78°C. Monitor reaction progress via TLC (R ~0.3 in 3:7 EtOAc/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from subtle differences in conditions:

- Catalyst Load : Pd/C vs. Raney Ni in hydrogenation affects nitro-to-amine conversion (yields: 68–89%).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity compared to ethanol.

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., dechlorinated species) and adjust stoichiometry .

Q. What strategies are effective in designing enzyme inhibitors using this compound as a scaffold?

- Methodological Answer :

- Docking Studies : Utilize MOE or AutoDock to model interactions with target enzymes (e.g., kinases). The indazole core mimics ATP’s purine ring, while the chloro/methoxy groups occupy hydrophobic pockets.

- SAR Optimization : Synthesize analogues with varied substituents (e.g., 3-fluoro, 7-cyano) and test IC values. For example, replacing methoxy with bulkier groups may enhance selectivity .

Q. How can researchers optimize analytical methods for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% TFA in HO). Detect impurities at 254 nm; LOD <0.1%.

- GC-MS : Derivatize volatile byproducts (e.g., methyl esters) and analyze using EI mode. Compare retention indices with NIST libraries .

Q. What crystallographic challenges arise in studying this compound, and how are they addressed?

- Methodological Answer :

- Twinned Crystals : Use SHELXD for structure solution and TWINLAW to identify twin laws.

- Disorder : Refine disordered methoxy groups using PART instructions in SHELXL.

- Data Collection : High-flux synchrotron sources (λ = 0.7 Å) improve resolution for low-symmetry crystals .

Q. How do electronic effects of substituents influence the electrochemical behavior of this compound?

- Methodological Answer :

- Cyclic Voltammetry : The electron-withdrawing chloro group lowers HOMO energy, shifting oxidation peaks (e.g., +1.2 V vs. Ag/AgCl in acetonitrile).

- DFT Calculations : Gaussian09 simulations (B3LYP/6-31G*) correlate substituent Hammett parameters with redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.